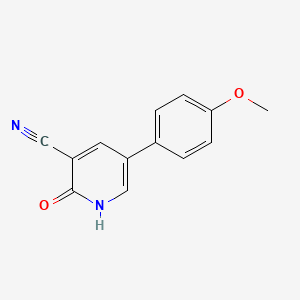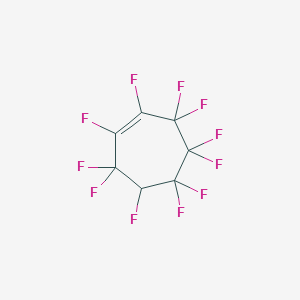![molecular formula C11H10N2O2 B14413805 4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one CAS No. 85986-92-1](/img/structure/B14413805.png)
4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one typically involves the condensation of 4-aminobenzaldehyde with 2-methyl-1,3-oxazol-5(4H)-one under acidic or basic conditions. The reaction can be catalyzed by various agents, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and quinones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the aminophenyl group.
Scientific Research Applications
4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one
- 4-[(4-Chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one
- 4-[(4-Nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one
Uniqueness
4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one is unique due to the presence of the aminophenyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
Properties
CAS No. |
85986-92-1 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-[(4-aminophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H10N2O2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,12H2,1H3 |
InChI Key |
KNMJZGRTDLTJGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)N)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


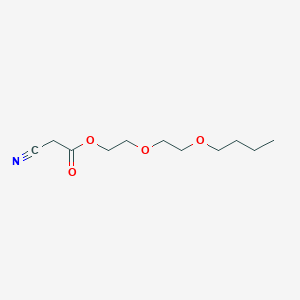
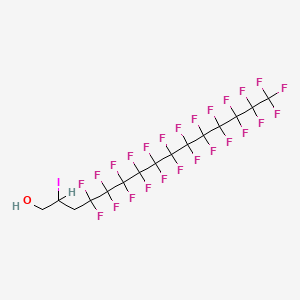

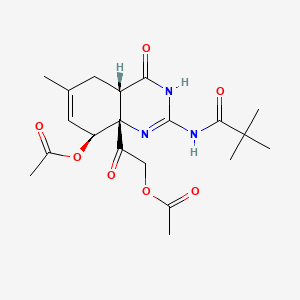
![3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione](/img/structure/B14413754.png)
![3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B14413755.png)
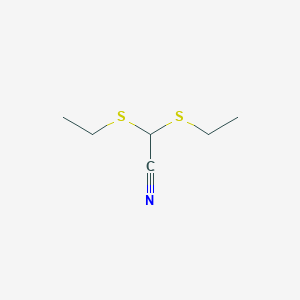
![Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate](/img/structure/B14413764.png)
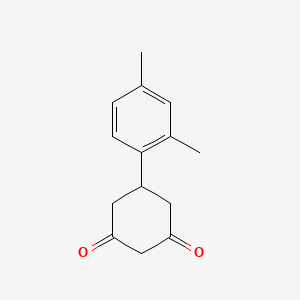
![4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14413769.png)
![1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate](/img/structure/B14413770.png)
![N-(4-Methoxyphenyl)-1-methyl-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14413771.png)
